![molecular formula C26H20N4O5 B2556835 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-26-5](/img/no-structure.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Chemical Characterization
Synthesis Approaches
Research has focused on developing new synthetic routes and methodologies for oxadiazole and quinazoline derivatives. For instance, a convenient synthesis of 1,2,4-oxadiazolidine-3,5-dione was reported, emphasizing the use of nonhazardous and commercially available reagents for the synthesis process, suggesting the importance of safety and accessibility in chemical synthesis (Patrice, Thomas, & Bellamy, 1991).
Chemical Characterization and Applications
The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing significant biological activities, such as antitumor properties, highlight the potential pharmacological applications of these compounds. The methodology involved starting from simple aniline derivatives, showcasing the versatility and broad applicability of these frameworks in creating biologically active molecules (Maftei et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 4-methylbenzylamine and anthranilic acid. The second intermediate is 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-nitrobenzene, which is synthesized from 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole and 2-nitrobenzyl chloride. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "anthranilic acid", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole", "2-nitrobenzyl chloride", "palladium catalyst" ], "Reaction": [ "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: anthranilic acid is reacted with 4-methylbenzylamine in the presence of a coupling agent such as EDCI or HATU to form the corresponding amide. This amide is then cyclized using a dehydrating agent such as POCl3 to form the quinazoline-2,4(1H,3H)-dione.", "Synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-nitrobenzene: 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole is reacted with 2-nitrobenzyl chloride in the presence of a base such as K2CO3 to form the corresponding nitrobenzyl ether. This ether is then reduced using a reducing agent such as Pd/C and H2 to form the desired intermediate.", "Coupling of intermediates: The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the final product." ] } | |
CAS番号 |
1207056-26-5 |
製品名 |
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H20N4O5 |
分子量 |
468.469 |
IUPAC名 |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3 |
InChIキー |
OHFROORLQVPSIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



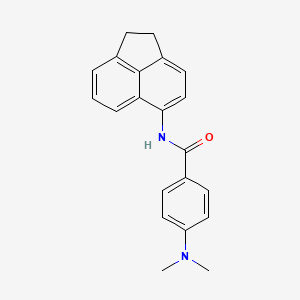
![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556753.png)
![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)
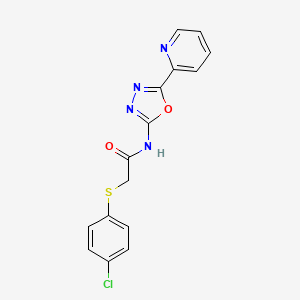
![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)
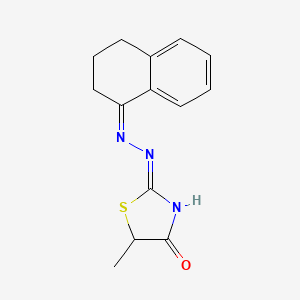
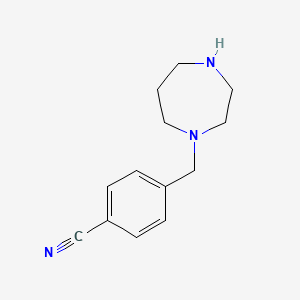
![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)
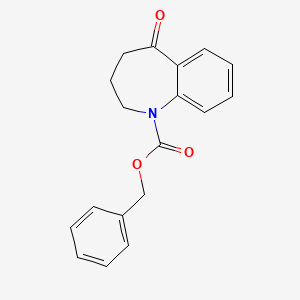
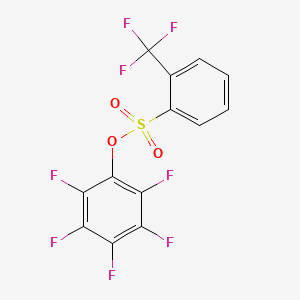
![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)
![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)